

# A Technical Guide to the Spectroscopic Properties of Skyrin

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## Compound of Interest

Compound Name: *Skyrin*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Skyrin**, a naturally occurring anthraquinone derivative. The information presented herein is intended to serve as a valuable resource for researchers and scientists involved in natural product chemistry, analytical chemistry, and drug development. This document summarizes key nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data and provides insights into the experimental protocols utilized for their acquisition.

## Spectroscopic Data of Skyrin

The following tables provide a consolidated summary of the available spectroscopic data for **Skyrin**, facilitating easy reference and comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H-NMR Spectroscopic Data for **Skyrin**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment	Solvent	Spectrometer Frequency	Reference
2.30	s	6H	H-11, H-11'	DMSO-d <sub>6</sub>	300.13 MHz	[1][2]
6.59	s	2H	H-7, H-7'	DMSO-d <sub>6</sub>	300.13 MHz	[1][2]
7.10	br s	2H	H-2, H-2'	DMSO-d <sub>6</sub>	300.13 MHz	[1][2]
7.24	br s	2H	H-4, H-4'	DMSO-d <sub>6</sub>	300.13 MHz	[1][2]
12.13	br s	2H	OH	DMSO-d <sub>6</sub>	300.13 MHz	[1][2]
12.80	br s	2H	OH-8, OH-8'	DMSO-d <sub>6</sub>	300.13 MHz	[1][2]

Table 2: <sup>13</sup>C-NMR Spectroscopic Data for **Skyrin**

Chemical Shift ( $\delta$ ) ppm	Assignment	Solvent	Spectrometer Frequency	Reference
189.50	C-9, C-9'	DMSO-d <sub>6</sub>	300.13 MHz	<a href="#">[1]</a>
182.10	C-10, C-10'	DMSO-d <sub>6</sub>	300.13 MHz	<a href="#">[1]</a>
165.06	C-6, C-6'	DMSO-d <sub>6</sub>	300.13 MHz	<a href="#">[1]</a>
164.40	C-8, C-8'	DMSO-d <sub>6</sub>	300.13 MHz	<a href="#">[1]</a>
161.02	C-1, C-1'	DMSO-d <sub>6</sub>	300.13 MHz	<a href="#">[1]</a>
148.02	C-3, C-3'	DMSO-d <sub>6</sub>	300.13 MHz	<a href="#">[1]</a>
133.26	C-4a, C-4a'	DMSO-d <sub>6</sub>	300.13 MHz	<a href="#">[1]</a>
131.24	C-10a, C-10a'	DMSO-d <sub>6</sub>	300.13 MHz	<a href="#">[1]</a>
124.06	C-5, C-5'	DMSO-d <sub>6</sub>	300.13 MHz	<a href="#">[1]</a>
123.48	C-4, C-4'	DMSO-d <sub>6</sub>	300.13 MHz	<a href="#">[1]</a>
120.37	C-2, C-2'	DMSO-d <sub>6</sub>	300.13 MHz	<a href="#">[1]</a>
113.08	C-9a, C-9a'	DMSO-d <sub>6</sub>	300.13 MHz	<a href="#">[1]</a>
108.66	C-8a, C-8a'	DMSO-d <sub>6</sub>	300.13 MHz	<a href="#">[1]</a>
107.11	C-7, C-7'	DMSO-d <sub>6</sub>	300.13 MHz	<a href="#">[1]</a>
21.50	C-11, C-11'	DMSO-d <sub>6</sub>	300.13 MHz	<a href="#">[1]</a>

## Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for **Skyrin**

m/z	Ion Type	Technique	Reference
537.086	[M-H] <sup>-</sup>	MALDI-HRMS	[3][4]
537.0827	[M-H] <sup>-</sup>	LC-ESI-ITFT	[5]
493.0923	[M-H-CO <sub>2</sub> ] <sup>-</sup>	HPTLC-DESI-HRMS (MS <sup>2</sup> )	[6]
469.0926	[M-H-C <sub>3</sub> O <sub>2</sub> ] <sup>-</sup>	HPTLC-DESI-HRMS (MS <sup>2</sup> )	[6]

## Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopic Data for **Skyrin**

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment	Sample Preparation	Reference
3420	O-H stretching	KBr	[1][2]
1625	C=O stretching (quinone)	KBr	[1][2]
1600	C=C stretching (aromatic)	KBr	[1][2]

## Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility and data validation. The following sections outline the general methodologies employed in the cited literature.

## NMR Spectroscopy

The NMR spectra for **Skyrin** were typically acquired on a Bruker Aspect 3000 spectrometer operating at a frequency of 300 MHz for <sup>1</sup>H-NMR and 75 MHz for <sup>13</sup>C-NMR.[1][2] Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) was commonly used as the solvent for sample preparation.[1][2]

Advanced 2D-NMR techniques such as COSY, HMQC, and HMBC were also utilized to aid in the complete assignment of the proton and carbon signals.[1]

## Mass Spectrometry

High-resolution mass spectrometry (HRMS) has been a key technique in the characterization of **Skyrin**.

- MALDI-HRMS Imaging: This technique has been used to map the spatial distribution of **Skyrin** in plant tissues.[3][4] Experiments were performed using an atmospheric pressure scanning microprobe matrix-assisted laser desorption/ionization source (AP-SMALDI) coupled with a Q-Exactive high-resolution mass spectrometer.[3]
- LC-ESI-ITFT MS: Liquid chromatography coupled with electrospray ionization and an ion trap Fourier transform mass spectrometer has been used for the analysis of **Skyrin**. [5]
- HPTLC-DESI-HRMS: High-performance thin-layer chromatography coupled with desorption electrospray ionization high-resolution mass spectrometry has been employed for the analysis of anthraquinones, including **Skyrin**, in complex extracts.[6] This method allows for the identification based on elemental composition and characteristic fragmentation patterns. [6]

## Infrared (IR) Spectroscopy

IR spectra of **Skyrin** were obtained using a Fourier Transform Infrared (FT-IR) spectrometer.[1][2] The samples were prepared as potassium bromide (KBr) pellets.[1][2] This method involves mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

## Biosynthetic Pathway of Hypericin via **Skyrin**

**Skyrin** is a key intermediate in the biosynthetic pathway of hypericin, a photodynamically active naphthodianthrone. The following diagram illustrates the proposed biosynthetic route from the condensation of acetyl-CoA and malonyl-CoA to the formation of hypericin, highlighting the central role of **Skyrin**.



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Caption: Proposed biosynthetic pathway of hypericin highlighting the role of **Skyrin**.

This guide provides a foundational understanding of the spectroscopic characteristics of **Skyrin**. For more in-depth information, readers are encouraged to consult the cited literature.

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- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Properties of Skyrin]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b155860#spectroscopic-data-for-skyrin-nmr-ms-ir\]](https://www.benchchem.com/product/b155860#spectroscopic-data-for-skyrin-nmr-ms-ir)

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